molecular formula C29H40N2O11 B13842314 Ramipril acyl-B-D-glucuronide

Ramipril acyl-B-D-glucuronide

Cat. No.: B13842314
M. Wt: 592.6 g/mol
InChI Key: ZJZVWDOXIZGYPD-UIKYHUQUSA-N
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Description

Ramipril acyl-B-D-glucuronide is a metabolite of ramipril, a widely used angiotensin-converting enzyme (ACE) inhibitor. Ramipril is primarily prescribed for the management of hypertension and to reduce cardiovascular mortality following myocardial infarction. The metabolism of ramipril in the liver and kidneys results in the formation of several metabolites, including ramiprilat, ramipril diketopiperazine, ramipril acyl glucuronide, and ramipril N-glucuronide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ramipril acyl-B-D-glucuronide involves the conjugation of ramipril with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the carboxylic acid group of ramipril .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using UGT enzymes. The process is optimized to ensure high yield and purity of the metabolite. The reaction conditions, including pH, temperature, and enzyme concentration, are carefully controlled to maximize the efficiency of the glucuronidation process .

Mechanism of Action

Ramipril acyl-B-D-glucuronide exerts its effects primarily through its parent compound, ramipril. Ramipril inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. This leads to a decrease in blood pressure and a reduction in cardiovascular events . The glucuronide metabolite itself is generally considered inactive but plays a role in the overall pharmacokinetics of ramipril .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H40N2O11

Molecular Weight

592.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1

InChI Key

ZJZVWDOXIZGYPD-UIKYHUQUSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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